Sorbitan monocaprylate

Description

Historical Context and Evolution of Sorbitan (B8754009) Ester Research

The synthesis of sorbitan esters and their subsequent ethoxylation to produce polysorbates dates back to the 1940s. rsc.org Initially, research focused on their application as emulsifying agents in various industries, including food, cosmetics, and pharmaceuticals. huanachemical.comontosight.ai Over the years, the scope of research has expanded significantly to include detailed investigations into their interfacial behavior, thermal properties, and their role in the formation of complex emulsions and drug delivery systems. rsc.orgcore.ac.uknih.govnih.gov The development of advanced analytical techniques has enabled a more profound understanding of the molecular composition and structure-function relationships of these complex mixtures. zenodo.orgworktribe.com

Structural Variants and Nomenclature within Sorbitan Monoesters

Sorbitan, monooctanoate, also known as sorbitan monocaprylate, is a specific type of sorbitan ester. ontosight.ai The nomenclature of sorbitan monoesters indicates the fatty acid component attached to the sorbitan backbone. For instance, "monooctanoate" signifies the esterification with octanoic acid (an eight-carbon fatty acid), while "monooleate" indicates esterification with oleic acid. ontosight.aiatamanchemicals.com

The core structure, sorbitan, is produced by the dehydration of sorbitol, resulting in a mixture of cyclic ethers, with 1,4-anhydrosorbitol being the predominant form. wikipedia.org The subsequent esterification with a fatty acid yields the sorbitan ester. The length and saturation of the fatty acid chain are critical determinants of the surfactant's properties. Shorter fatty acid chains, as in sorbitan monooctanoate (C8), lead to higher water solubility and a higher hydrophilic-lipophilic balance (HLB) value, making them suitable for oil-in-water (O/W) emulsions. Conversely, longer chains, such as in sorbitan monostearate (C18), favor the formation of water-in-oil (W/O) emulsions.

Table 1: Structural Variants of Sorbitan Monoesters

| Compound Name | Fatty Acid Component | Carbon Chain Length | Common Applications |

|---|---|---|---|

| Sorbitan, monooctanoate | Octanoic Acid | C8 | Oil-in-water (O/W) emulsions |

| Sorbitan monolaurate | Lauric Acid | C12 | Emulsifier wikipedia.org |

| Sorbitan monopalmitate | Palmitic Acid | C16 | Emulsifier, stabilizer atamanchemicals.commdpi.com |

| Sorbitan monostearate | Stearic Acid | C18 | Water-in-oil (W/O) emulsions, stabilizer |

Significance of Sorbitan Monoesters in Interfacial and Colloid Science

Sorbitan monoesters are of paramount importance in interfacial and colloid science due to their ability to act as surfactants, reducing the interfacial tension between immiscible liquids like oil and water. core.ac.uk This property is fundamental to the formation and stabilization of emulsions, which are crucial in a vast array of products. The effectiveness of a sorbitan monoester as an emulsifier is quantified by its HLB value, which reflects the balance between its hydrophilic and lipophilic properties. researchgate.net

Research has extensively studied the interfacial properties of sorbitan monoesters at various interfaces, such as water-air and water-hexane. researchgate.net These studies have revealed that factors like the length of the hydrocarbon chain and temperature significantly impact the stability and condensation of the surfactant monolayers. core.ac.uk For example, sorbitan monostearate, with its long saturated chain, forms more stable and condensed monolayers compared to those with shorter or unsaturated chains. core.ac.uk

Scope and Objectives of Academic Inquiry into Sorbitan Monoesters

Academic research into sorbitan monoesters continues to be an active field, driven by the need to understand their complex behavior and to develop new applications. Key objectives of this research include:

Structure-Function Relationships: A central aim is to establish clear relationships between the molecular structure of sorbitan esters (e.g., fatty acid chain length, degree of esterification) and their functional properties, such as emulsifying capacity, thermal stability, and interfacial behavior. rsc.orgcore.ac.uk

Advanced Applications: Researchers are exploring the use of sorbitan monoesters in novel applications, such as in the formation of niosomes for drug delivery, the stabilization of oleofoams, and as environmentally friendly alternatives for certain extraction processes. nih.govmdpi.comacs.org

Understanding Crystallization Mechanisms: Recent studies have focused on the crystallization behavior of sorbitan esters and their ethoxylated derivatives (polysorbates), which is crucial for their application in various formulations. rsc.org

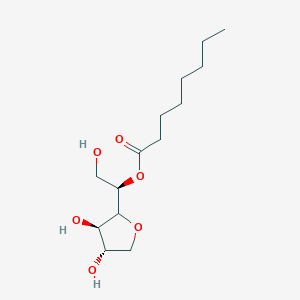

Structure

2D Structure

Properties

CAS No. |

60177-36-8 |

|---|---|

Molecular Formula |

C14H26O6 |

Molecular Weight |

290.35 g/mol |

IUPAC Name |

[(2R)-2-[(2R,3R,4S)-3,4-dihydroxyoxolan-2-yl]-2-hydroxyethyl] octanoate |

InChI |

InChI=1S/C14H26O6/c1-2-3-4-5-6-7-12(17)19-9-11(16)14-13(18)10(15)8-20-14/h10-11,13-16,18H,2-9H2,1H3/t10-,11+,13+,14+/m0/s1 |

InChI Key |

NENOAJSZZPODGJ-OIMNJJJWSA-N |

Isomeric SMILES |

CCCCCCCC(=O)O[C@H](CO)C1[C@@H]([C@H](CO1)O)O |

Canonical SMILES |

CCCCCCCC(=O)OC(CO)C1C(C(CO1)O)O |

Other CAS No. |

60177-36-8 |

Origin of Product |

United States |

Synthetic Methodologies and Reaction Pathway Analysis for Sorbitan Monoesters

Esterification Mechanisms in Sorbitan (B8754009) Monoester Synthesis

The formation of sorbitan monooctanoate is achieved through the esterification of a hydroxyl group on the sorbitan molecule with the carboxyl group of octanoic acid. This reaction can be catalyzed by acids, bases, or enzymes, each presenting distinct mechanistic pathways and process characteristics.

Acid-Catalyzed Esterification Processes

In acid-catalyzed esterification, a strong acid, such as sulfuric acid or p-toluenesulfonic acid, is employed to accelerate the reaction between sorbitan and octanoic acid. The mechanism commences with the protonation of the carbonyl oxygen of octanoic acid by the acid catalyst. This protonation enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by one of the hydroxyl groups of the sorbitan molecule.

Base-Catalyzed Esterification Processes

Base-catalyzed esterification of sorbitan with octanoic acid typically involves the use of alkaline catalysts like sodium hydroxide (B78521) or potassium carbonate. researchgate.net The reaction mechanism under basic conditions differs significantly from the acid-catalyzed route. Initially, the base deprotonates the carboxylic acid (octanoic acid), forming a carboxylate anion. This carboxylate anion, however, is a weaker nucleophile than the corresponding alcohol.

Simultaneously, the base can deprotonate a hydroxyl group on the sorbitan molecule, forming an alkoxide ion. This alkoxide is a strong nucleophile and readily attacks the carbonyl carbon of the octanoic acid. This leads to the formation of a tetrahedral intermediate, which subsequently collapses to form the ester and regenerates the basic catalyst. High temperatures, often exceeding 215°C, are typically required for base-catalyzed direct esterification. researchgate.net

| Catalyst Type | Typical Reaction Temperature (°C) | Key Considerations |

| Acid (e.g., Sulfuric Acid) | Lower than base-catalyzed | Potential for dehydration and charring |

| Base (e.g., Sodium Hydroxide) | > 215 | Risk of saponification |

Table 1: Comparison of Acid and Base Catalysis in Sorbitan Ester Synthesis

Enzymatic Synthesis Approaches

Enzymatic synthesis of sorbitan esters has emerged as a more selective and environmentally benign alternative to traditional chemical methods. Lipases are the primary enzymes utilized for this purpose, with Candida antarctica lipase (B570770) B (CALB), Rhizomucor miehei lipase, and Aspergillus terreus lipase being prominent examples. researchgate.netpsu.ac.th These enzymes function as highly specific catalysts, promoting esterification under milder reaction conditions.

The enzymatic mechanism involves the formation of an acyl-enzyme intermediate. The fatty acid (octanoic acid) first binds to the active site of the lipase. A key serine residue in the lipase's active site attacks the carbonyl carbon of the fatty acid, forming a tetrahedral intermediate which then collapses, releasing water and forming the acyl-enzyme complex. Subsequently, a hydroxyl group from the sorbitan molecule enters the active site and attacks the acyl-enzyme intermediate, leading to the formation of sorbitan monooctanoate and regeneration of the free enzyme. A significant advantage of enzymatic synthesis is its high regioselectivity, often favoring the esterification of the primary hydroxyl group of sorbitan, which results in a higher yield of the desired monoester compared to chemical methods. researchgate.net The removal of water is also critical in enzymatic synthesis to shift the reaction equilibrium towards ester formation. uwaterloo.ca

| Enzyme Source | Key Advantages |

| Candida antarctica lipase B (CALB) | High catalytic activity in solvent-free systems. researchgate.net |

| Rhizomucor miehei lipase | Effective for synthesis of various sugar esters. psu.ac.th |

| Aspergillus terreus lipase | Demonstrates regioselectivity for sorbitol esterification. umich.edu |

Table 2: Common Lipases in Sorbitan Ester Synthesis

Dehydration-Esterification Coupling Strategies

The synthesis of sorbitan monooctanoate from sorbitol, the precursor to sorbitan, involves two key chemical transformations: the intramolecular dehydration of sorbitol to form sorbitan and the subsequent esterification with octanoic acid. These steps can be integrated in a single process or performed sequentially.

One-Step Integrated Synthesis

In a one-step synthesis, sorbitol and octanoic acid are reacted together in the presence of a catalyst that promotes both dehydration and esterification. This approach is often carried out at high temperatures. The initial phase of the reaction involves the acid-catalyzed intramolecular dehydration of sorbitol to form a mixture of sorbitan isomers. As the reaction progresses and sorbitan is formed, the same catalyst facilitates the esterification of the newly formed hydroxyl groups with octanoic acid. While this method offers process simplification, it can be challenging to control the selectivity towards the desired sorbitan monooctanoate, as the conditions can also favor the formation of di- and triesters, as well as other side products from excessive dehydration.

Two-Step Sequential Synthesis

A two-step sequential synthesis offers greater control over the final product composition. In the first step, sorbitol is subjected to controlled dehydration using an acid catalyst to produce sorbitan. btsjournals.com This reaction is carefully monitored to maximize the yield of the desired anhydro-sorbitol isomers. The resulting sorbitan mixture is then purified or directly used in the second step.

The second step involves the esterification of the prepared sorbitan with octanoic acid. This esterification can be carried out using either an acid or a base catalyst, or enzymatically. researchgate.netbtsjournals.com By separating the dehydration and esterification stages, the reaction conditions for each step can be individually optimized. This allows for better control over the degree of esterification, leading to a higher yield of sorbitan monooctanoate and a more defined product profile. For instance, an acid-catalyzed dehydration can be followed by a base-catalyzed esterification to produce sorbitan esters with lighter colors. researchgate.net This method is often favored for producing higher quality sorbitan esters. btsjournals.com

| Synthesis Strategy | Advantages | Disadvantages |

| One-Step Integrated | Process simplification, potentially lower cost. | Difficult to control selectivity, potential for more side products. |

| Two-Step Sequential | Greater control over product composition, higher yield of monoester, potentially higher purity. btsjournals.com | More complex process, may involve additional purification steps. |

Table 3: Comparison of One-Step and Two-Step Synthesis Strategies

Sorbitol Dehydration for Sorbitan Formation

The initial and crucial step in the synthesis of sorbitan esters is the intramolecular dehydration of sorbitol, a sugar alcohol, to form a mixture of cyclic ethers known as sorbitan. smolecule.comwikipedia.org This reaction involves the removal of a water molecule from the sorbitol molecule, leading to the formation of a more stable cyclic structure.

The dehydration of sorbitol typically yields a mixture of isomers, including 1,4-anhydrosorbitol (1,4-sorbitan) and 1,5-anhydrosorbitol, with the five-membered 1,4-sorbitan being the predominant and desired product for esterification. wikipedia.org The reaction conditions must be carefully controlled because the rate of sorbitan formation is generally faster than that of its further dehydration to isosorbide, a di-anhydro sorbitol. wikipedia.org If the reaction is not managed properly, the yield of the desired sorbitan intermediate can be significantly reduced.

The industrial synthesis of 1,4-sorbitan is most commonly achieved through acid-catalyzed dehydration of sorbitol. researchgate.netelsevierpure.com Sulfuric acid is a widely used catalyst for this process. researchgate.netelsevierpure.com The proposed mechanism for this reaction involves an SN2 (bimolecular nucleophilic substitution) reaction where the hydroxyl group on the secondary C4 of sorbitol attacks the primary C1. researchgate.netelsevierpure.com Interestingly, sorbitol can form an adduct with sulfuric acid, which helps to prevent the subsequent and undesired dehydration of 1,4-sorbitan to isosorbide. researchgate.netelsevierpure.com Other acid catalysts, such as phosphoric acid, have also been employed for this dehydration step. researchgate.netgoogle.com

The reaction is typically carried out at elevated temperatures and under reduced pressure to facilitate the removal of water and drive the reaction towards sorbitan formation. researchgate.netgoogle.com For instance, one process describes dehydrating sorbitol at 180°C with phosphoric acid as the catalyst. researchgate.net Another method details the dehydration at 150°C-175°C under a pressure of 5000-6000 Pa. google.com The reaction time is also a critical parameter; prolonged reaction times can lead to the conversion of sorbitan into isosorbide, thus decreasing the yield of the desired intermediate. researchgate.net

Esterification of Sorbitan with Fatty Acids

Following the formation of sorbitan, the next step is its esterification with a fatty acid, in this case, octanoic acid, to produce sorbitan monooctanoate. smolecule.comontosight.ai This reaction involves the formation of an ester bond between a hydroxyl group on the sorbitan molecule and the carboxyl group of the octanoic acid, with the elimination of a water molecule.

The esterification can be catalyzed by either acids or bases. google.com Alkaline catalysts such as sodium hydroxide, potassium hydroxide, and potassium carbonate are commonly used. smolecule.comgoogle.comgoogle.com Sodium hydroxide is often preferred due to its high efficiency and low cost. google.com The reaction is typically conducted at temperatures ranging from 180°C to 220°C. smolecule.comgoogle.com Temperatures above 215°C are generally avoided to prevent undesirable color formation in the final product. google.com

The molar ratio of the reactants is a key factor in determining the composition of the final product. To favor the formation of the monoester (sorbitan monooctanoate), a slight excess of sorbitol or a specific molar ratio of sorbitan to octanoic acid is often used. smolecule.comusda.gov For example, a molar ratio of 1:1.2 (sorbitan:octanoic acid) has been reported to optimize monoester formation. smolecule.com The reaction is often carried out under reduced pressure to aid in the removal of water, which drives the equilibrium towards the formation of the ester. smolecule.comgoogle.com

Enzymatic synthesis, employing lipases as biocatalysts, presents an alternative and greener route for the esterification of sorbitan. nih.govresearchgate.net Lipases, such as those from Candida antarctica (Novozym 435), can catalyze the esterification under milder conditions, often in solvent-free systems or in organic solvents. researchgate.netnih.gov Enzymatic synthesis has been shown to produce a higher proportion of the monoester compared to chemical synthesis. researchgate.net For instance, lipase-catalyzed esterification can yield a product containing about 80% monoester, whereas chemical synthesis might yield around 50%. researchgate.net

Catalyst Systems and Their Influence on Reaction Efficiency and Selectivity

For the dehydration of sorbitol to sorbitan, acid catalysts are predominantly used in industrial processes. researchgate.netelsevierpure.com Sulfuric acid is a common choice, and it has been shown that Brønsted acids are generally more effective than Lewis acids for achieving a higher yield of the anhydro-sugar. researchgate.netelsevierpure.comnih.gov The use of phosphoric acid is also a well-established method. researchgate.netgoogle.com Solid acid catalysts, such as sulfated zirconia and various zeolites, are being explored as more environmentally friendly alternatives to homogeneous acid catalysts like sulfuric acid. acs.org These solid catalysts can be more easily separated from the reaction mixture and potentially reused, simplifying the purification process. acs.org

In the esterification of sorbitan with octanoic acid, both alkaline and acidic catalysts can be employed. google.com

Alkaline Catalysts : Sodium hydroxide is a highly efficient and cost-effective catalyst for this step. google.com Other alkaline materials like potassium hydroxide, calcium hydroxide, and potassium carbonate are also utilized. smolecule.comgoogle.comgoogle.com These catalysts facilitate the nucleophilic acyl substitution required for ester formation. smolecule.com

Acid Catalysts : While less common for the esterification step in a two-stage process, acid catalysts like p-toluenesulfonic acid can be used.

Mixed Catalyst Systems : Some processes utilize a combination of catalysts. For example, a two-stage process might use phosphoric acid for the initial dehydration and sodium hydroxide for the subsequent esterification. researchgate.net Another approach involves a catalyst system comprising a phosphorus oxyacid and a strong base. google.com

The concentration and type of catalyst directly influence the reaction. For instance, in the dehydration of sorbitol, the concentration of the acid catalyst needs to be optimized to maximize the formation of 1,4-sorbitan while minimizing the production of the undesired isosorbide. researchgate.net In the esterification step, the amount of alkaline catalyst is typically kept low, for example, not exceeding the equivalent of about 1% of NaOH based on the product weight, to control the reaction and minimize side reactions. google.com

Enzymatic Catalysts represent a significant advancement, particularly in the context of green chemistry. Lipases, such as Novozym 435 from Candida antarctica, are highly effective for the esterification of sorbitan. researchgate.netnih.gov The key advantages of enzymatic catalysis include:

High Selectivity : Lipases can exhibit high regioselectivity, leading to a greater yield of the desired monoester compared to diesters or triesters. researchgate.net

Mild Reaction Conditions : Enzymatic reactions are typically carried out at lower temperatures (e.g., 60°C) compared to chemical methods (180-220°C), which reduces energy consumption and the formation of colored by-products. smolecule.comresearchgate.net

Reusability : Immobilized enzymes can be recovered and reused for multiple reaction cycles, making the process more cost-effective. umich.edu

Process Optimization for Industrial and Research Scale Production

Optimizing the production of sorbitan monooctanoate involves the careful control of various reaction parameters to maximize yield and purity while minimizing costs and environmental impact. Key parameters for optimization include temperature, pressure, reaction time, and reactant molar ratios.

Temperature Control is critical in both the dehydration and esterification stages.

In the dehydration of sorbitol, temperatures are typically maintained between 150°C and 180°C. researchgate.netgoogle.combtsjournals.com Higher temperatures can lead to increased formation of isosorbide, reducing the yield of the desired sorbitan intermediate. researchgate.net

For the esterification step, a temperature range of 190°C to 215°C is often optimal when using chemical catalysts. google.comgoogle.com Exceeding this range can result in darker-colored products. google.com

Pressure is another important factor, with many processes operating under reduced pressure (vacuum). This helps to continuously remove water, a byproduct of both dehydration and esterification, thereby shifting the reaction equilibrium towards the products. smolecule.comresearchgate.netgoogle.com Pressures in the range of 4000-6000 Pa are commonly reported. google.com

Reaction Time must be carefully managed.

For sorbitol dehydration, a reaction time of around 45 to 90 minutes has been found to be optimal in some studies to maximize sorbitan yield before it converts to isosorbide. researchgate.netbtsjournals.com

The esterification reaction can take several hours, with progress monitored by measuring the acid value of the reaction mixture until it falls below a target level. smolecule.comgoogle.com

Molar Ratio of Reactants is adjusted to control the degree of esterification. To produce sorbitan monoester, a molar ratio of sorbitan to fatty acid of around 1:1 to 1:1.3 is often employed. smolecule.comgoogle.com Using an excess of sorbitol can also drive the reaction towards monoester formation. usda.gov

The following table summarizes typical optimized conditions for the chemical synthesis of sorbitan esters:

| Parameter | Dehydration Stage | Esterification Stage | Source(s) |

| Temperature | 150°C - 180°C | 190°C - 215°C | researchgate.net, btsjournals.com, google.com, google.com |

| Pressure | 5000 - 6000 Pa | 4000 - 5000 Pa | google.com |

| Catalyst | Phosphoric Acid or Sulfuric Acid | Sodium Hydroxide or Potassium Carbonate | researchgate.net, researchgate.net, google.com, google.com |

| Molar Ratio | N/A | Sorbitan:Octanoic Acid ~1:1.1 | google.com |

| Reaction Time | 45 - 150 minutes | 2 - 5 hours | researchgate.net, researchgate.net, google.com |

For enzymatic synthesis , optimization focuses on parameters like enzyme loading, water activity, and the reaction medium. Solvent-free systems or the use of specific organic solvents can enhance reaction rates and yields. nih.govresearchgate.net The removal of water is also critical in enzymatic reactions and can be achieved through methods like using molecular sieves or conducting the reaction under reduced pressure. researchgate.netatlantis-press.com

Green Chemistry Principles in Sorbitan Monoester Synthesis

The synthesis of sorbitan monooctanoate is increasingly being viewed through the lens of green chemistry, which aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances.

Use of Renewable Feedstocks : The synthesis of sorbitan monooctanoate inherently aligns with this principle as both of its primary precursors, sorbitol and octanoic acid, can be derived from renewable biomass. researchgate.netelsevierpure.comusda.gov Sorbitol is produced from the hydrogenation of glucose, which can be obtained from starch or cellulose, while octanoic acid is a naturally occurring fatty acid found in plant oils like coconut oil. usda.govnih.gov

Catalysis : The shift from homogeneous catalysts, such as sulfuric acid, to heterogeneous solid acid catalysts or enzymatic catalysts is a key aspect of greening the synthesis process. acs.orgatlantis-press.com

Solid Acid Catalysts : Catalysts like sulfated zirconia or zeolites can replace corrosive and difficult-to-remove mineral acids in the dehydration step. acs.org This simplifies product purification and reduces waste.

Enzymatic Catalysis (Biocatalysis) : The use of lipases for the esterification step is a prime example of green chemistry in action. researchgate.netnih.gov Enzymes operate under mild conditions, reducing energy consumption. atlantis-press.com They are highly selective, leading to purer products and less waste. researchgate.net Furthermore, immobilized enzymes can be recycled, improving atom economy. umich.edu

Solvent-Free Synthesis : A significant green innovation is the development of solvent-free reaction conditions.

The dehydration of sorbitol can be performed in solvent-free conditions using an acid catalyst. researchgate.net

Lipase-catalyzed esterification has been successfully demonstrated in solvent-free systems, where the molten substrates themselves act as the reaction medium. researchgate.net This eliminates the need for potentially harmful organic solvents, reducing environmental impact and simplifying downstream processing.

Energy Efficiency : The milder reaction temperatures required for enzymatic synthesis (e.g., 40-60°C) compared to traditional chemical methods (often >200°C) lead to significant energy savings. researchgate.netresearchgate.netuwaterloo.ca

Waste Reduction : By improving selectivity and reducing the need for harsh chemicals and solvents, green chemistry approaches lead to less byproduct formation and waste generation. atlantis-press.comuwaterloo.ca For example, the higher selectivity of enzymes for monoester formation reduces the need for complex purification steps to separate mono-, di-, and triesters. researchgate.net

The following table highlights the comparison between traditional and greener synthesis approaches:

| Principle | Traditional Method | Green Chemistry Approach | Source(s) |

| Catalyst | Homogeneous acids (H₂SO₄) and bases (NaOH) | Heterogeneous solid acids, Lipases (enzymes) | researchgate.net, google.com, acs.org, researchgate.net |

| Solvents | Sometimes uses organic solvents | Solvent-free systems or use of benign solvents | researchgate.net, researchgate.net |

| Temperature | High (150°C - 220°C) | Mild (e.g., 40°C - 60°C for enzymatic reactions) | researchgate.net, google.com, researchgate.net, uwaterloo.ca |

| Selectivity | Moderate, mixture of esters | High, especially for monoester formation with enzymes | researchgate.net |

| Feedstock | Renewable (Sorbitol, Fatty Acids) | Renewable (Sorbitol, Fatty Acids) | elsevierpure.com, usda.gov |

By embracing these principles, the production of sorbitan monooctanoate can become more sustainable and environmentally benign.

Interfacial Phenomena and Emulsification Mechanisms of Sorbitan Monoesters

Fundamentals of Interfacial Tension and Surface Pressure

Interfacial tension is the measure of the cohesive energy present at the boundary between two immiscible phases, such as oil and water or liquid and air uobaghdad.edu.iq. Molecules at an interface experience an imbalance of forces compared to molecules in the bulk of a phase, leading to an inward pull that contracts the surface uobaghdad.edu.iq. Surfactants like sorbitan (B8754009) monoesters accumulate at these interfaces, disrupting the cohesive forces and thereby reducing the interfacial tension or surface tension (the term for interfacial tension at a liquid-gas interface) fiveable.mewikipedia.org. This reduction in tension is fundamental to the process of emulsification fiveable.me.

Surface pressure (π) is the reduction in surface tension caused by the presence of a surfactant monolayer at the interface. It is a key parameter in characterizing the behavior of surfactants at interfaces.

Liquid-Air Interfaces

At the interface between water and air, sorbitan monoesters form a monomolecular layer, or monolayer, that reduces the surface tension of the water. The effectiveness of this reduction is influenced by the structure of the ester's hydrocarbon chain.

Research on a series of saturated sorbitan monoesters (including monolaurate, monopalmitate, and monostearate) at the water-air interface has shown that increasing the length of the hydrocarbon chain leads to a higher collapse pressure researchgate.netnih.gov. Collapse pressure is the maximum surface pressure that can be reached upon compression of the monolayer before it collapses. This indicates that longer, saturated chains form more stable and condensed monolayers researchgate.net. For instance, the collapse pressure for longer-chain saturated esters like sorbitan monostearate (Span 60) and monopalmitate (Span 40) was measured to be above 60 mN/m, while the shorter-chain sorbitan monolaurate (Span 20) had a collapse pressure below 40 mN/m researchgate.net. The presence of a double bond in the fatty acid chain, as in sorbitan monooleate (Span 80), results in a lower collapse pressure compared to its saturated counterpart, sorbitan monostearate researchgate.netnih.gov.

The molecular area, or the area occupied by a single surfactant molecule at the interface, is also affected by the fatty acid structure. Lengthening the saturated hydrocarbon chain increases the molecular area at the water-air interface researchgate.netnih.gov. Unsaturated esters like sorbitan monooleate occupy a larger molecular area than their saturated equivalents researchgate.netnih.gov. Under compression and expansion cycles, all sorbitan monoesters exhibit hysteresis effects, indicating changes in the film structure during these processes researchgate.netnih.gov.

Table 1: Interfacial Properties of Sorbitan Monoesters at the Water-Air Interface

| Sorbitan Monoester | Fatty Acid Chain | Collapse Pressure (mN/m) |

|---|---|---|

| Sorbitan Monolaurate (Span 20) | C12 (Saturated) | < 40 |

| Sorbitan Monopalmitate (Span 40) | C16 (Saturated) | > 60 |

| Sorbitan Monostearate (Span 60) | C18 (Saturated) | > 60 |

| Sorbitan Monooleate (Span 80) | C18:1 (Unsaturated) | < 40 |

Data sourced from Peltonen & Yliruusi (2000) researchgate.net.

Liquid-Liquid Interfaces (e.g., Water-Oil, Water-Hexane)

At the interface between two immiscible liquids, such as water and oil, sorbitan monoesters significantly lower the interfacial tension, which is crucial for forming emulsions wikipedia.org. A study investigating four common sorbitan surfactants at the interface between water and various straight-chained hydrocarbons (from pentane to dodecane) revealed several key findings nih.gov.

The critical micelle concentration (CMC), which is the concentration at which surfactant molecules begin to form aggregates (micelles) in the bulk phase, was found to be higher for the shorter-chained sorbitan monolaurate (Span 20) nih.gov. The interfacial tension at the CMC (γcmc) was slightly lowered as the hydrophobicity (chain length) of the surfactant increased nih.gov. The effect of the oil phase was also significant; increasing the hydrocarbon chain length of the oil phase led to an increase in both the CMC and the γcmc values nih.gov.

At the water-n-hexane interface, differences in the CMCs of various sorbitan monoesters were small researchgate.netnih.gov. However, the unsaturated sorbitan monooleate (Span 80) showed a markedly smaller surface excess and a larger molecular area compared to other saturated sorbitan monoesters researchgate.netnih.gov. At the n-hexane-air interface, there were no significant differences in the interfacial tension between the different sorbitan monoesters studied researchgate.netnih.gov.

Solid-Air Interfaces

Specific research findings on the interfacial phenomena of Sorbitan, monooctanoate or other sorbitan monoesters at solid-air interfaces are not detailed in the available search results. This area requires further investigation to fully characterize the behavior of these surfactants.

Mechanisms of Emulsion Formation and Stabilization by Sorbitan Monoesters

Emulsions are systems where one immiscible liquid is dispersed as droplets within another unc.edu. Sorbitan monoesters are nonionic emulsifiers that facilitate the formation and enhance the stability of emulsions fiveable.meatamanchemicals.com. They achieve this through several mechanisms:

Reduction of Interfacial Tension : By adsorbing at the oil-water interface, they lower the energy required to break down the dispersed phase into small droplets fiveable.mewikipedia.orgunc.edu.

Formation of a Protective Barrier : The adsorbed surfactant molecules form a physical film or barrier around the dispersed droplets wikipedia.org. This layer prevents the droplets from coming into direct contact and coalescing, which would lead to phase separation wikipedia.orgpharmacores.com.

Steric Hindrance : As nonionic surfactants, sorbitan esters stabilize emulsions by creating steric barriers. The bulky sorbitan groups protruding into the continuous phase physically prevent the droplets from getting too close to one another fiveable.mepharmacores.com.

The type of emulsion a sorbitan ester tends to promote is related to its hydrophile-lipophile balance (HLB). The HLB system provides a scale for expressing the hydrophilic and lipophilic characteristics of an emulsifier slideshare.net. Sorbitan monoesters are generally lipophilic, with low HLB values (typically ranging from 1.8 to 8.6), making them particularly effective for certain types of emulsions uobaghdad.edu.iq.

Role in Water-in-Oil (W/O) Emulsion Systems

With their low HLB values, sorbitan monoesters are highly effective at forming and stabilizing water-in-oil (W/O) emulsions, where water droplets are dispersed in a continuous oil phase wikipedia.orgatamanchemicals.comhuanachemical.com. The lipophilic fatty acid tail of the molecule orients into the continuous oil phase, while the more hydrophilic sorbitan head group anchors at the interface with the dispersed water droplet nih.gov. This orientation creates a stable protective layer that prevents the water droplets from coalescing wikipedia.org. Sorbitan monooleate (HLB of 4.3) and sorbitan monostearate (HLB of 4.7) are widely used as W/O emulsifiers acs.orghuanachemical.com. At higher concentrations, they can also increase the viscosity of the emulsion, which further enhances stability by slowing the movement of the dispersed droplets wikipedia.org.

Contributions to Oil-in-Water (O/W) Emulsion Systems

While primarily known as W/O emulsifiers, sorbitan monoesters also play a crucial role in stabilizing oil-in-water (O/W) emulsions, where oil is the dispersed phase wikipedia.org. In these systems, they are typically used in combination with a high-HLB, hydrophilic emulsifier, such as a polyoxyethylene derivative of a sorbitan ester (e.g., Polysorbate 80) wikipedia.orghuanachemical.com.

When used in such pairs, the low-HLB sorbitan ester and the high-HLB emulsifier pack together at the oil-water interface. This mixed emulsifier system can form a more robust and stable interfacial film than either emulsifier could alone nih.gov. This combination allows for the creation of emulsifying systems with a wide range of required HLB values, enabling the stable emulsification of various oils and waxes in an aqueous continuous phase wikipedia.org. The interaction between the two types of emulsifiers can lead to a double-layer stabilization, where the sorbitan ester may interact with the primary emulsifier to form a denser outer layer that provides enhanced steric stabilization nih.gov.

Interfacial Film Properties and Droplet Stabilization

Sorbitan monooctanoate, as a nonionic, lipophilic surfactant, functions primarily by adsorbing at the oil-water interface to reduce interfacial tension. wikipedia.orgshreechem.in This action is fundamental to its role in the formation and stabilization of emulsions, particularly water-in-oil (W/O) systems. Upon adsorption, sorbitan monooctanoate molecules orient themselves with the hydrophilic sorbitan head group in the aqueous phase and the lipophilic octanoyl tail in the oil phase. This orientation creates a monomolecular film at the interface. researchgate.net

The primary mechanism of droplet stabilization involves the formation of a protective layer or film around the dispersed droplets (e.g., water droplets in a continuous oil phase). wikipedia.org This interfacial film acts as a mechanical and steric barrier that hinders the close approach of other droplets, thereby preventing their coalescence and subsequent phase separation. wikipedia.org At concentrations above the critical micelle concentration (CMC), the viscosity of an emulsion may increase, which further enhances stability by impeding droplet movement. wikipedia.org The stability of this film is crucial for the long-term integrity of the emulsion. The flexibility of the interfacial film can be influenced by factors such as the molecular structure of the surfactant and the presence of co-surfactants. researchgate.net

Influence of Molecular Structure on Interfacial Behavior

The length and saturation of the hydrocarbon (acyl) chain of sorbitan monoesters are critical determinants of their interfacial properties. Sorbitan monooctanoate possesses a short, saturated 8-carbon chain (octanoyl group). Research comparing a homologous series of sorbitan monoesters (from C12 to C18) reveals distinct trends that allow for the extrapolation of the behavior of the C8 variant. nih.govresearchgate.net

Generally, as the hydrocarbon chain length decreases, the surfactant becomes more hydrophilic (less lipophilic), which is reflected in a higher Hydrophile-Lipophile Balance (HLB) value. This leads to several predictable changes in interfacial behavior:

Critical Micelle Concentration (CMC): Shorter-chain sorbitan esters exhibit higher CMC values. nih.govresearchgate.net This indicates that a higher concentration of the surfactant is required in the bulk phase before micellization occurs and the interface becomes saturated.

Interfacial Tension (γcmc): The interfacial tension at the CMC tends to be slightly higher for shorter-chain surfactants, as their reduced hydrophobicity makes them slightly less effective at reducing interfacial tension compared to their longer-chain counterparts. nih.govresearchgate.net

Molecular Packing: Surfactants with shorter alkyl chains can arrange more closely at an interface, leading to a smaller area occupied per molecule (Acmc). pku.edu.cn

Spontaneity of Adsorption and Micellization: The standard free energies of adsorption (ΔG°ad) and micellization (ΔG°mic) are typically less negative for shorter-chain sorbitan esters. nih.govresearchgate.net This suggests that the processes of adsorbing to the interface and forming micelles are less spontaneous for surfactants like sorbitan monooctanoate compared to longer-chain variants like sorbitan monostearate (C18).

The saturation of the chain also plays a role. For a given chain length, an unsaturated chain (like the oleate in sorbitan monooleate) introduces a kink, leading to a larger molecular area at the interface compared to its saturated equivalent. researchgate.netnih.gov As sorbitan monooctanoate's chain is saturated, it would be expected to pack more efficiently than an unsaturated C8 equivalent.

| Property | Sorbitan Monolaurate (C12) | Sorbitan Monopalmitate (C16) | Sorbitan Monostearate (C18) | Sorbitan Monooleate (C18, unsat.) | Expected Trend for Sorbitan Monooctanoate (C8) |

| CMC | Higher than C16, C18 | Lower than C12 | Lower than C12, C16 | Higher than C18 (sat.) | Highest among saturated esters |

| Molecular Area (Acmc) | Smaller than C18 (unsat.) | Data not specified | Data not specified | Largest | Smallest |

| ΔG°mic | Less negative | More negative than C12 | More negative than C12, C16 | Data not specified | Least negative |

| Foam Stability | Lower than C18 | Higher than C12 | Higher than C12, C16 | Data not specified | Lowest |

This table presents trends based on data from studies on longer-chain sorbitan esters. nih.govresearchgate.netresearchgate.net

The hydrophilic character of sorbitan monooctanoate is provided by the sorbitan head group, a cyclic ether derived from the dehydration of sorbitol. This non-ionic head group contains free hydroxyl (-OH) groups, which are responsible for its water solubility and ability to interact with the aqueous phase through hydrogen bonding. atamanchemicals.com

Synergistic Effects in Mixed Surfactant Systems

Sorbitan esters are frequently used in combination with other surfactants to achieve synergistic effects, leading to enhanced emulsion stability and performance. cnchemsino.comresearchgate.netdiva-portal.org The most common and well-documented synergy is with their polyethoxylated derivatives, the polyoxyethylene sorbitan esters (polysorbates). wikipedia.orgatamanchemicals.com

Alcohols can also act as co-surfactants with sorbitan esters. Short-to-medium chain alcohols can partition at the interface, further reducing interfacial tension and increasing the fluidity and flexibility of the interfacial film. researchgate.netresearchgate.net This can aid in the formation of smaller droplets during emulsification.

| System | Surfactant(s) | Key Finding |

| Canola Oil Nanoemulsion | Polyoxyethylene (20) sorbitan monooleate alone | Average droplet diameter of 63 nm. |

| Canola Oil Nanoemulsion | Polyoxyethylene (20) sorbitan monooleate + Sorbitan monooleate | Droplet diameter decreased to 49 nm. The addition of the sorbitan monooleate co-surfactant reduced the size range in the droplet distribution. |

Data based on research by T. Wooster et al. (2015). researchgate.net

Beyond co-surfactants, sorbitan monooctanoate can function effectively with other types of colloidal stabilizers, such as polymeric surfactants. These combinations can create highly robust emulsions capable of long-term stability. An example is the use of sorbitan esters in conjunction with Polyglycerol Polyricinoleate (PGPR).

In such systems, the smaller sorbitan monooctanoate molecules can rapidly adsorb to the newly created interface during homogenization, providing initial stabilization. The larger, slower-diffusing polymeric stabilizer like PGPR then adsorbs to form a thick, steric layer that imparts long-term stability against flocculation and coalescence. Studies using blends of PGPR and sorbitan monooleate (Span 80) have demonstrated that specific ratios of the two stabilizers can lead to stable emulsions with smaller droplet sizes than can be achieved with either component alone. whiterose.ac.uk This indicates a complementary or synergistic interplay between the two different types of stabilizers at the interface.

Dynamic Interfacial Phenomena: Adsorption-Desorption Kinetics

The study of adsorption-desorption kinetics involves understanding the rate at which surfactant molecules, such as Sorbitan Monooctanoate, travel to and from an interface (e.g., oil-water). This process is fundamental to emulsion formation and stability. However, specific kinetic parameters, such as adsorption and desorption rate constants or the governing transport mechanisms (e.g., diffusion-controlled versus barrier-controlled), for Sorbitan Monooctanoate are not detailed in the accessible research.

General studies on surfactants confirm that these kinetics are crucial for predicting how quickly an emulsion will stabilize. The process can be influenced by factors like surfactant concentration, temperature, and the chemical nature of both the oil and water phases. While theoretical models for adsorption kinetics exist, their application requires experimental data which is not available for Sorbitan Monooctanoate.

Advanced Applications and Novel Formulations in Materials Science and Engineering

Nanotechnology-Driven Formulations Utilizing Sorbitan (B8754009) Monoesters

The application of nanotechnology leverages materials with nanometric dimensions to create systems with unique physical and chemical properties compared to their bulk counterparts mdpi.com. In this context, sorbitan monoesters are crucial components in the formulation of nano-sized delivery vehicles such as nanoemulsions, solid lipid nanoparticles (SLNs), and niosomes. These nanocarriers offer advantages like improved stability, controlled release, and enhanced bioavailability of encapsulated substances nih.govnih.govmdpi.com.

Nanoemulsions are kinetically stable, isotropic systems of oil, water, and surfactants with droplet sizes typically ranging from 20 to 500 nm nih.govmdpi.com. Sorbitan monoesters, like sorbitan monooleate, are highly effective lipophilic (oil-loving) surfactants used to create stable water-in-oil (W/O) emulsions or, when combined with high HLB (Hydrophilic-Lipophilic Balance) surfactants like polysorbates (Tweens), stable oil-in-water (O/W) emulsions wikipedia.orgnih.gov.

The design of a nanoemulsion involves careful selection of the oil phase, surfactant, and co-surfactant to achieve desired characteristics. Sorbitan monooleate is frequently chosen for its ability to form a protective layer around dispersed droplets, which acts as a barrier to prevent coalescence and phase separation, thus ensuring long-term stability wikipedia.orgmatangiindustries.com. The unique properties of nanoemulsions, such as a large surface area and small droplet size, facilitate the rapid penetration of active ingredients through biological membranes mdpi.com. The concentration of the surfactant is a critical factor; nanoemulsions typically require lower surfactant concentrations (5-10%) compared to microemulsions, which reduces potential skin irritation mdpi.com.

The performance of nanoemulsions formulated with sorbitan monoesters is evaluated based on several parameters, including droplet size, polydispersity index (PDI), and stability under various conditions. For instance, an optimized nanoemulsion containing kojic monooleate was found to be an oil-in-water type with a high conductivity value, and it remained stable during centrifugation and storage for 90 days at various temperatures mdpi.com. The combination of sorbitan esters with polysorbates allows for the creation of emulsifying systems with a wide range of HLB values, enabling the emulsification of various oils and waxes wikipedia.orgnih.gov.

| Formulation Component | Parameter | Observation | Reference |

|---|---|---|---|

| Sorbitan monostearate – Polysorbate 80 | Creaming Index | Showed the highest initial creaming index (10.85), indicating susceptibility to creaming over time. | nih.gov |

| Kojic monooleate in nanoemulsion | Droplet Size (TEM) | Polydispersed system with droplet sizes ranging from 70 to 160 nm. | mdpi.com |

| Kojic monooleate in nanoemulsion | Stability | Remained stable with no phase separation after 90 days of storage at 4, 25, and 45 °C. | mdpi.com |

| Thymol nanoemulsion with Tween 80 | Optimized Droplet Size | Average size of 68.47 nm with a PDI of 0.112. | nih.gov |

Solid lipid nanoparticles (SLNs) are an alternative carrier system to traditional emulsions and liposomes, developed in the early 1990s nih.gov. They are composed of a solid lipid core matrix, an aqueous phase, and a surfactant layer to ensure stability mdpi.com. Sorbitan monoesters are among the surfactants used to stabilize these particles, preventing aggregation and maintaining the integrity of the dispersion nih.gov.

SLNs offer several advantages, including the potential for controlled drug release, protection of encapsulated compounds from degradation, and good tolerability mdpi.comnih.gov. The formulation of SLNs typically involves lipids at concentrations of 0.1% to 30% (w/w) and emulsifiers at 0.5% to 5% (w/w) mdpi.com. The choice of surfactant influences the physical and chemical properties of the SLNs nih.gov. These nanoparticles are recognized as promising vehicles for enhancing the bioavailability of poorly absorbed active compounds mdpi.com.

The manufacturing process often involves dispersing a lipid melt in an aqueous surfactant solution, followed by cooling to form the solid nanoparticles nih.gov. The sorbitan monoester, as a surfactant, plays a dual role by facilitating the dispersion of the lipid melt and stabilizing the newly formed nanoparticles in the aqueous medium after cooling nih.gov. The long-term stability of SLN dispersions is a critical factor, often assessed by monitoring particle size and zeta potential over time nih.gov.

| Feature | Description | Reference |

|---|---|---|

| Composition | Solid lipid core, aqueous phase, and surfactant (e.g., sorbitan esters). | nih.govmdpi.com |

| Advantages | Non-toxicity, biocompatibility, high stability, controlled release, and potential for easy scale-up. | mdpi.com |

| Surfactant Role | Disperses the lipid melt during production and stabilizes the final nanoparticles. | nih.gov |

| Applications | Carriers for poorly water-soluble actives and UV blockers in cosmetics. | pharmaexcipients.comresearchgate.net |

Niosomes are vesicular carriers formed from the self-assembly of non-ionic surfactants, such as sorbitan monoesters, and cholesterol in an aqueous medium nih.govwisdomlib.orgnih.gov. These closed bilayer structures are analogous to liposomes and can encapsulate both hydrophilic and lipophilic substances, making them versatile drug delivery systems wisdomlib.orgnih.govrsc.org. Compared to liposomes, niosomes offer advantages in terms of lower cost, greater stability, and ease of handling and storage wisdomlib.orgnih.gov.

The stability and physical properties of the niosomal bilayer are highly dependent on its composition. The inclusion of cholesterol is a key factor in modulating the stability of the niosome membrane rsc.orgijpsr.com. Cholesterol increases the rigidity of the bilayer, reduces the leakage of encapsulated water-soluble drugs, and can decrease the cytotoxic effects of the vesicles wisdomlib.orgrsc.org. Studies have shown that an equal molar ratio of surfactant to cholesterol often results in a compact, well-organized membrane that is beneficial for efficient drug entrapment nih.govijpsr.com.

The type of sorbitan monoester also influences the properties of the niosome. For example, niosomes formed with Span 60 (sorbitan monostearate) have been found to yield a higher drug entrapment efficiency compared to those made with Span 80 (sorbitan monooleate) ijpsr.com. The stability of the bilayer is crucial for the functionality of niosomes as drug carriers, affecting both the encapsulation efficiency and the release profile of the active ingredient nih.gov.

| Component | Effect on Niosome Bilayer | Reference |

|---|---|---|

| Cholesterol | Increases membrane rigidity and stability, reduces permeability. | wisdomlib.orgrsc.org |

| Cholesterol | Can increase vesicle size as its concentration increases. | wisdomlib.org |

| Sorbitan Monostearate (Span 60) | Associated with higher entrapment efficiency compared to other Spans. | ijpsr.com |

| 1:1 Molar Ratio (Surfactant:Cholesterol) | Considered optimal for physical stability and efficient drug entrapment. | nih.govijpsr.com |

Dispersion and Wetting Agent Applications

Beyond advanced drug delivery systems, sorbitan monooctanoate and related sorbitan esters are widely used as effective dispersing and wetting agents in numerous industrial applications atamanchemicals.comatamanchemicals.com. As non-ionic, lipophilic surfactants, they function by reducing the interfacial tension between different phases, such as between solid particles and a liquid medium atamanchemicals.comnih.gov.

In industries such as paints, coatings, and cosmetics, achieving a uniform and stable dispersion of solid pigments within a liquid base is critical for product performance and appearance mhsurfactants.compcc.eu. Sorbitan monoesters are utilized as dispersants to facilitate this process mhsurfactants.compcc.eu. They adsorb onto the surface of pigment particles, preventing them from agglomerating or settling out of the formulation medpaksolutions.com.

This function is particularly important in color cosmetics, where sorbitan oleate aids in the even dispersion of pigments and inorganic UV filters like titanium dioxide and zinc oxide pcc.eumedpaksolutions.com. By ensuring a homogenous distribution of these particles, the surfactant contributes to consistent color application and reliable sun protection medpaksolutions.com. The effectiveness of sorbitan monoesters as pigment dispersants stems from their molecular structure, which has a lipophilic part that anchors to the pigment surface and a more hydrophilic part that provides steric stabilization in the surrounding medium.

The function of a wetting agent is to lower the surface tension of a liquid, allowing it to spread more easily across a solid surface. Sorbitan monooctanoate exhibits good wetting properties, particularly in non-aqueous and oil-based systems due to its low HLB value atamanchemicals.comatamanchemicals.com. It is soluble in ethanol, mineral oil, and vegetable oils, but insoluble in water atamanchemicals.comatamanchemicals.com.

This characteristic makes it a suitable wetting agent in a variety of applications, including agricultural pesticides, lubricants, and cleaning products atamanchemicals.commhsurfactants.com. In agricultural formulations, it helps the pesticide to spread evenly over the surface of leaves. In lubricants and metalworking fluids, it improves the spreading of the oil, providing better coverage and performance atamanchemicals.com. The ability of sorbitan monoesters to modify interfacial tension makes them versatile additives for improving the contact between liquids and solids in diverse media nih.gov.

| Property | Value/Description | Application Relevance | Reference |

|---|---|---|---|

| Chemical Type | Non-ionic, lipophilic surfactant | Effective in oil-based and non-aqueous systems. | atamanchemicals.com |

| HLB Value | 4.3 | Suitable for water-in-oil (W/O) emulsions and as a wetting agent for hydrophobic surfaces. | wikipedia.orgmhsurfactants.com |

| Solubility | Soluble in hot oil and organic solvents; insoluble in water. | Used in formulations where oil is the continuous phase. | mhsurfactants.com |

| Function | Emulsifier, dispersant, stabilizer, wetting agent. | Versatile use in cosmetics, coatings, plastics, and agricultural products. | atamanchemicals.com |

Based on a comprehensive search for scientific information, there is currently a lack of specific research data available for the chemical compound Sorbitan, monooctanoate within the precise contexts outlined in your request: its role in crystallization modulation, its functionality in biodiesel flow properties, and its potential in environmental remediation technologies.

The available scientific literature and research data predominantly focus on other, more commonly studied sorbitan esters, such as Sorbitan Monooleate (SMO), Sorbitan Monostearate (SMS), and Sorbitan Monopalmitate (SMP).

For instance:

Regarding Crystallization Modulation: Studies have been conducted on how sorbitan esters like sorbitan tristearate, monostearate, and monopalmitate can influence the crystallization kinetics of lipids like cocoa butter, either by accelerating or suppressing crystal growth. nih.govresearchgate.netsci-hub.se However, specific data on the effects of the octanoate (B1194180) ester is not present in the search results.

Regarding Biodiesel Flow Properties: There is extensive research demonstrating the effectiveness of Sorbitan Monooleate (SMO) as a cold flow improver for biodiesel. ui.ac.idjocet.orgresearchgate.net It has been shown to mitigate the agglomeration of monoglycerides and reduce the Cloud Point (CP) and Cold Filter Plugging Point (CFPP) of biodiesel fuels. jocet.orgjocet.orgresearchgate.net This body of research is specific to the monooleate form and cannot be directly attributed to the monooctanoate ester.

Regarding Environmental Remediation: General information exists on various environmental remediation technologies. Some data is available on the environmental safety profile of other sorbitan esters, such as Sorbitan Monolaurate, which is considered unlikely to pose an environmental risk. nih.govresearchgate.net However, there is no specific information detailing the application or potential of Sorbitan, monooctanoate in remediation technologies.

Due to the strict requirement to focus solely on Sorbitan, monooctanoate and the absence of specific data for this compound in the requested advanced applications, it is not possible to generate a scientifically accurate article that adheres to the provided outline.

If you are interested in an article on a related, well-researched compound such as Sorbitan Monooleate , for which there is substantial data corresponding to your outline, please advise.

Potential in Environmental Remediation Technologies

Oil Spill Dispersant Formulations

Sorbitan esters, including those with fatty acid chains similar to octanoate, are recognized for their role in oil spill remediation. While specific data on sorbitan monooctanoate is limited, the principles of its function are based on the well-established performance of related compounds like sorbitan monooleate, which is approved by the U.S. Environmental Protection Agency (EPA) for use in oil spill dispersant formulations. atamanchemicals.comataman-chemicals.comatamanchemicals.com

These surfactants act by reducing the interfacial tension between oil and water. When applied to an oil slick, the lipophilic octanoate portion of the sorbitan monooctanoate molecule penetrates the oil, while the hydrophilic sorbitan head remains oriented toward the water. This action facilitates the breakdown of large oil slicks into smaller droplets, which can then be more readily dispersed into the water column by wave action. This process of natural dispersion is significantly accelerated, enhancing the biodegradation of the oil by marine microorganisms. atamanchemicals.comatamanchemicals.com The effectiveness of these dispersants is critical for mitigating the environmental impact of oil spills.

Table 1: Role of Sorbitan Esters in Oil Spill Dispersant Formulations

| Feature | Description |

| Mechanism of Action | Reduces oil-water interfacial tension, promoting oil droplet formation. |

| Key Component | Functions as a non-ionic surfactant. |

| Environmental Benefit | Accelerates natural dispersion and biodegradation of spilled oil. atamanchemicals.comatamanchemicals.com |

| Compatibility | Can be blended with a wide range of other dispersant ingredients. atamanchemicals.comatamanchemicals.com |

Polymer and Material Science Applications

The utility of sorbitan monooctanoate extends into the realm of polymer and material science, where its surfactant properties are leveraged to modify material characteristics and participate in polymerization reactions.

In the field of lubrication, sorbitan esters serve as effective additives. They are utilized as friction modifiers and emulsifiers in industrial lubricants and greases. atamanchemicals.com Sorbitan monooctanoate can function as a lubricating agent by forming a thin film on metal surfaces, reducing friction and wear. atamanchemicals.com Its properties also allow it to act as a viscosity adjustor. wikipedia.org In emulsions and other formulations, the concentration of sorbitan monooctanoate can be varied to achieve the desired consistency and flow properties. wikipedia.org At higher concentrations, it can increase the viscosity of an emulsion, which enhances stability by impeding the movement and coalescence of dispersed droplets. wikipedia.org

Table 2: Application of Sorbitan Esters as Lubricating and Viscosity Agents

| Application | Function | Mechanism |

| Lubricants & Greases | Lubricating Agent, Friction Modifier | Forms a protective film on surfaces to reduce friction. atamanchemicals.com |

| Emulsions/Formulations | Viscosity Adjustor | Alters the internal structure of the fluid to control flow properties. wikipedia.org |

| Industrial Fluids | Emulsifier, Stabilizer | Maintains the dispersion of immiscible liquids like oil and water. atamanchemicals.com |

A novel application for sorbitan esters is their use as monomers in the synthesis of polymers. The hydroxyl (-OH) groups present on the sorbitan head of the molecule can react with other monomers, such as isocyanates, to form polymers like polyurethanes. Polyurethanes are traditionally synthesized from petroleum-derived polyols and isocyanates. The use of bio-based monomers derived from renewable resources like sorbitol is a key area of research for developing more sustainable polymers.

In this context, the hydroxyl groups of sorbitan monooctanoate can act as the polyol component. The reaction with a diisocyanate would lead to the formation of a polyurethane polymer, incorporating the sorbitan ester directly into the polymer backbone. This approach offers a pathway to creating bio-based polyurethanes with potentially new and tunable properties, influenced by the structure of the sorbitan monooctanoate monomer. While this is an emerging area, the fundamental chemistry supports the feasibility of using sorbitan esters as precursors for polyurethane synthesis.

Analytical and Characterization Methodologies for Sorbitan Monoesters

Chromatographic Techniques for Compositional Analysis

Chromatography is fundamental to separating the components within commercial sorbitan (B8754009) ester products. These methods exploit differences in the physicochemical properties of the monoester, higher-order esters, and unreacted starting materials.

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the quantitative determination of the distribution of sorbitan mono-, di-, tri-, and tetraesters. researchgate.net An improved and simple reversed-phase HPLC (RP-HPLC) method utilizing a C18 column has been developed for this purpose. researchgate.net This method allows for the rapid separation of the different ester fractions. researchgate.net

The separation is typically achieved isocratically, with a mobile phase consisting of a mixture of isopropanol (B130326) and water. researchgate.netsemanticscholar.org The composition of the mobile phase is a critical parameter that can be adjusted to optimize the separation of the ester groups. researchgate.net Detection can be accomplished using various detectors, including evaporative light scattering detectors (ELSD) or charged aerosol detectors (CAD). worktribe.comthermofisher.com While individual isomers are not typically resolved with this method, excellent separation of the mono-, di-, tri-, and tetraester groups is achieved. researchgate.net Gel Permeation Chromatography (GPC), another form of HPLC, can also be utilized for the analysis of sorbitan monooleate, a related compound, by separating components based on their size in solution. waters.com

Table 1: Example of HPLC Conditions for Sorbitan Ester Analysis

| Parameter | Condition |

| Column | C18 (Reversed-Phase) |

| Mobile Phase | Isopropanol-Water (e.g., 85:15 or 90:10 v/v) researchgate.net |

| Flow Rate | 1.0 mL/min researchgate.net |

| Detection | Evaporative Light Scattering Detector (ELSD) worktribe.com |

| Separation | Isocratic elution |

For a more detailed separation, particularly of isomers, Capillary Supercritical Fluid Chromatography (SFC) offers significant advantages over HPLC. researchgate.net SFC uses a supercritical fluid, typically carbon dioxide, as the mobile phase, enabling high separation efficiency, especially for higher molecular weight compounds. worktribe.comresearchgate.net

This technique can separate sorbitan ester mixtures into five distinct groups: starting materials, monoesters, diesters, triesters, and tetraesters. researchgate.net Crucially, within each of these groups, SFC can further resolve a number of peaks that represent different isomers. worktribe.comresearchgate.net The analysis is often performed on a column with a stationary phase like biphenyl-polysiloxane, coupled with a Flame Ionization Detector (FID) for quantitation. worktribe.comresearchgate.net Researchers have concluded that SFC broadens the analytical scope to include high molecular weight sorbitan polyesters while maintaining high separation efficiency, providing a more detailed compositional profile than HPLC. worktribe.comresearchgate.net

Table 2: Typical Capillary SFC System Parameters

| Parameter | Condition |

| Column | SB-Biphenyl-30 worktribe.com |

| Mobile Phase | SFC Grade Carbon Dioxide worktribe.com |

| Detection | Flame Ionization Detector (FID) at 350°C worktribe.com |

| Program | Isothermal with a linear pressure program worktribe.com |

Thin Layer Chromatography (TLC) serves as a rapid, simple, and cost-effective method for the qualitative analysis and separation of sorbitan esters. semanticscholar.orggerli.com It is particularly useful for separating lipid classes, such as mono-, di-, and tri-fatty acid esters of sorbitol and its anhydrides. semanticscholar.org

In a typical TLC procedure, the sorbitan monooctanoate sample is applied to a silica (B1680970) gel plate. The plate is then placed in a developing tank containing an appropriate eluant mixture, which ascends the plate by capillary action, separating the components based on their affinity for the stationary phase versus the mobile phase. gerli.com After development, the separated spots can be visualized, for instance, by spraying with a primuline (B81338) solution and viewing under ultraviolet light. gerli.com TLC is also frequently employed as a screening tool to quickly find suitable solvent systems for developing more complex HPLC methods. worktribe.com

Spectroscopic Characterization Methods

Spectroscopic methods are indispensable for elucidating and confirming the molecular structure of Sorbitan monooctanoate. These techniques probe the molecule's interaction with electromagnetic radiation to provide a detailed structural fingerprint.

Fourier-Transform Infrared (FTIR) spectroscopy is a powerful technique for identifying the functional groups present in Sorbitan monooctanoate, thereby confirming its chemical structure. The FTIR spectrum provides a unique molecular fingerprint by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrational frequencies of different bonds within the molecule. myfoodresearch.com

For a sorbitan ester like monooctanoate, the spectrum is characterized by several key absorption bands. The presence of the ester functional group is confirmed by a strong carbonyl (C=O) stretching band and a C-O stretching band. The hydroxyl (-OH) groups from the sorbitan moiety produce a broad absorption band.

Table 3: Characteristic FTIR Absorption Bands for Sorbitan Monooctanoate

| Wavenumber (cm⁻¹) | Bond | Functional Group |

| ~3400 (broad) | O-H stretch | Hydroxyl |

| ~2925 and ~2855 | C-H stretch | Aliphatic (CH₂, CH₃) |

| ~1740 | C=O stretch | Ester |

| ~1170 | C-O stretch | Ester |

Note: Specific peak positions can vary slightly. Data is based on characteristic values for similar sorbitan esters. nist.govresearchgate.net

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (¹H NMR), is a definitive method for elucidating the detailed molecular structure of Sorbitan monooctanoate. It provides information on the connectivity of atoms by analyzing the magnetic properties of atomic nuclei.

The ¹H NMR spectrum of Sorbitan monooctanoate displays distinct signals corresponding to the different types of protons in the molecule. niph.go.jp Protons in the octanoate (B1194180) fatty acid chain (terminal methyl group, various methylene (B1212753) groups) and protons within the sorbitan ring structure will resonate at characteristic chemical shifts. niph.go.jpresearchgate.net For instance, signals observed between approximately 3.4 and 5.0 ppm are typically attributed to the protons of the sorbitan moiety. niph.go.jp The integration of these signals allows for the quantitative determination of the relative number of protons of each type, confirming the structure and purity of the monoester.

Table 4: Predicted ¹H NMR Chemical Shifts (δ) for Sorbitan Monooctanoate

| Chemical Shift (ppm) | Assignment | Moiety |

| ~0.88 | -CH₃ | Octanoate Chain |

| ~1.2-1.6 | -(CH₂)n- | Octanoate Chain |

| ~2.3 | -CH₂-COO- | Octanoate Chain |

| ~3.4-5.0 | Sorbitan Protons | Sorbitan Ring |

Note: Values are approximate and based on spectra of related sorbitan esters. niph.go.jpresearchgate.net

Microscopic and Imaging Techniques for Structural Assessment

Microscopy is a fundamental tool for the direct visualization and qualitative assessment of emulsion structures, providing critical insights into the morphology of the dispersed phase.

Optical microscopy is a widely used technique for the morphological characterization of emulsions. scielo.br It allows for the direct observation of dispersed droplets, providing information on their size, shape, and distribution within the continuous phase. scielo.brresearchgate.net In the context of emulsions stabilized by sorbitan esters, optical microscopy can reveal the formation of flocs or aggregates. researchgate.net For instance, in studies involving various sorbitan esters, optical microscopy has been employed to observe the self-assembly of these surfactants into larger structures in different solvents. researchgate.net This method is invaluable for a preliminary assessment of emulsion stability and microstructure, identifying phenomena such as droplet coalescence or flocculation. The technique is qualitative and can be used to assess emulsions stabilized by sorbitan monooctanoate, providing a visual confirmation of the emulsification quality. frontiersin.org

Digital microscopy enhances traditional optical microscopy by integrating a digital camera, enabling high-resolution imaging and advanced image analysis. frontiersin.org This technique was used to image tetrahydrofuran-water emulsions stabilized with different sorbitan esters. frontiersin.org Digital systems offer improved capabilities for visualizing and quantifying emulsion morphology. Features such as high dynamic range (HDR) and 3D imaging can provide more detailed and clearer images of emulsion droplets, overcoming challenges like low contrast between phases. The ability to record and analyze images digitally facilitates the quantitative measurement of droplet parameters over time, offering a more dynamic understanding of emulsion stability.

Thermal Analysis Techniques

Thermal analysis techniques are essential for characterizing the thermal properties and solid-state structure of sorbitan esters and the formulations they are part of.

Differential Scanning Calorimetry (DSC) is a powerful thermoanalytical technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. DSC is used to determine the crystallization and melting points of oleogels and other formulations. researchgate.net

Table 1: DSC Thermal Properties of a Phase Change Dispersion Stabilized with Sorbitan Monooleate

| Parameter | Value |

|---|---|

| Melting Onset Temperature | 32.6 °C |

| Crystallization Onset Temperature | 25.9 °C |

| Enthalpy of Fusion | 164.2 J/g |

Data sourced from a study on a Glauber's salt phase change dispersion using 10 wt.% sorbitan monooleate as the surfactant. mdpi.com

X-ray Powder Diffraction (XRPD or XRD) is a primary technique for characterizing the crystalline structure of materials. researchgate.net It provides information on polymorphism (the ability of a solid to exist in more than one crystal form), the degree of crystallinity, and the identification of different crystalline phases. researchgate.netusp.orgamericanpharmaceuticalreview.com Each crystalline form produces a unique diffraction pattern, which serves as a fingerprint for identification. americanpharmaceuticalreview.com

For sorbitan esters, XRD can be used to study their solid-state structure and how they interact with other components in a formulation. For example, Small Angle X-ray Scattering (SAXS), a type of XRD, has been used to analyze the self-assembly of various sorbitan esters in tetrahydrofuran (B95107) (THF). The SAXS patterns for sorbitan esters like sorbitan monopalmitate (Span 40) in pure THF displayed broad peaks characteristic of micellar structures. researchgate.net Structural studies of different sorbitan esters confirmed that sorbitan monostearate (Span 60) was the most crystalline and stably packed surfactant. researchgate.net This technique is crucial for understanding the solid-state behavior of sorbitan monooctanoate, which influences its functionality as a structuring agent or stabilizer. researchgate.net

Table 2: Summary of XRD Findings for Various Sorbitan Esters

| Sorbitan Ester (Span No.) | Solvent | Observation | Reference |

|---|---|---|---|

| Sorbitan Monopalmitate (40) | Tetrahydrofuran (THF) | Self-assembly into large flocs; SAXS pattern shows broad peaks characteristic of micelles. | researchgate.net |

| Sorbitan Monostearate (60) | Tetrahydrofuran (THF) | Self-assembly into large flocs. | researchgate.net |

| Sorbitan Tristearate (65) | Tetrahydrofuran (THF) | Self-assembly into large flocs. | researchgate.net |

| Sorbitan Trioleate (85) | THF / Water | SAXS pattern shows distinct peaks indicating structured self-assembly. | researchgate.netfrontiersin.org |

Particle Size Analysis and Distribution Determination

The particle size, or droplet size in the case of emulsions, is a critical parameter that influences the stability, appearance, and performance of emulsified systems. ats-scientific.comhoriba.com Smaller droplet sizes generally lead to improved emulsion stability against creaming or coalescence. ats-scientific.com

Various techniques are employed to measure particle size distribution, including laser diffraction and dynamic light scattering (DLS). These methods provide quantitative data on the mean particle diameter and the breadth of the size distribution (polydispersity). scielo.brnih.gov The particle size of an emulsion is heavily influenced by formulation parameters, such as the type and concentration of the surfactant. nih.gov

In studies of oil-in-water emulsions, particle size analysis is used to monitor stability over time and under different storage conditions. nih.govresearchgate.net For example, research on squalene (B77637) emulsions stabilized with surfactants showed that different average particle sizes (ranging from 80 nm to 250 nm) could be achieved by varying formulation parameters. nih.gov The stability of these emulsions was found to be size-dependent, with smaller particles exhibiting greater stability at higher temperatures. nih.gov While this study did not specifically use sorbitan monooctanoate, it demonstrates the methodology and importance of particle size analysis for surfactant-stabilized emulsions.

Table 3: Effect of Emulsifier Concentration on Emulsion Particle Size (Illustrative Example)

| Emulsifier | Concentration (%) | Mean Particle Diameter (Day 0) | Distribution (Day 0) |

|---|---|---|---|

| Sucrose (B13894) Ester | 0.5 | ~150 nm | Narrow Monomodal |

| Sucrose Ester | 0.25 | ~200 nm | Narrow Monomodal |

| Sucrose Ester | 0.125 | ~300 nm | Broad |

Data adapted from a study on emulsions stabilized by sucrose esters, illustrating the typical inverse relationship between emulsifier concentration and droplet size. researchgate.net

Interfacial Property Measurement Techniques for Sorbitan Monoesters

The characterization of sorbitan monoesters, such as Sorbitan monooctanoate, heavily relies on understanding their behavior at interfaces. As surface-active agents, their effectiveness in various applications is dictated by their ability to modify the interfacial tension between two phases (e.g., oil-water or air-water). worktribe.com A suite of specialized analytical techniques is employed to quantify these interfacial properties, providing critical data on molecular arrangement, film stability, and emulsification potential.

Langmuir-Blodgett Trough for Monolayer Studies

The Langmuir-Blodgett (LB) trough is a primary instrument for studying the behavior of amphiphilic molecules, like sorbitan monoesters, as a monolayer at a liquid-gas interface. wikipedia.orgnih.gov This technique allows for the precise control and measurement of the molecular packing density and the resulting surface pressure.

The methodology involves dissolving the sorbitan ester in a volatile, water-immiscible solvent and spreading it onto the surface of an aqueous subphase in the trough. youtube.com After the solvent evaporates, a monolayer of the surfactant molecules remains at the air-water interface. nih.gov Movable barriers on the trough then compress this monolayer, systematically reducing the area available to each molecule. youtube.com The resulting change in surface pressure (π) is measured as a function of the mean area per molecule (A). This relationship is plotted to create a surface pressure-area (π-A) isotherm, which is fundamental to characterizing the monolayer. helsinki.finih.gov